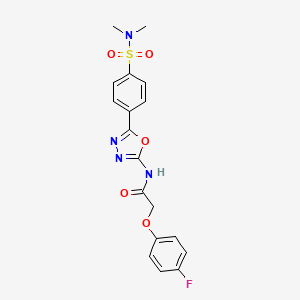
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H17FN4O5S and its molecular weight is 420.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on a review of diverse literature.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes a dimethylsulfamoyl group, an oxadiazole ring, and a fluorophenoxy acetamide moiety. The compound's IUPAC name is:
5-[4-(dimethylsulfamoyl)phenyl]-N-(2-(4-fluorophenoxy)acetamide) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and sulfamoyl groups. For instance, derivatives with similar structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective antibacterial agents.
A study evaluating various N-phenylacetamide derivatives reported that certain compounds exhibited significant antibacterial activity with MIC values ranging from 156.7 µM to 230.5 µM against Xanthomonas oryzae . This suggests that the incorporation of specific functional groups can enhance antibacterial efficacy.
Anti-inflammatory Potential
The anti-inflammatory activity of related compounds has also been investigated. Compounds with similar structural motifs have demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of NF-κB activation. For example, some derivatives showed an increase in NF-κB activity by 10–15%, indicating a complex interaction between structure and biological response .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and other substituents significantly affect the biological activity of these compounds. For instance:
- Substituents : Electron-withdrawing groups such as fluorine enhance antibacterial activity.
- Core Structure : The presence of an oxadiazole ring is crucial for maintaining biological activity.
Table 1 summarizes key findings from SAR studies on related compounds.
| Compound Structure | Biological Activity | MIC (µM) | Notes |
|---|---|---|---|
| N-(4-fluorophenyl)-oxadiazole | Antibacterial | 156.7 | Effective against Xanthomonas oryzae |
| Dimethylsulfamoyl derivative | Anti-inflammatory | - | Modulates NF-κB activity |
Case Studies
- Antibacterial Efficacy : A study published in 2020 synthesized several N-phenylacetamide derivatives and evaluated their antibacterial efficacy against Xanthomonas species. The findings indicated that certain modifications led to improved potency compared to traditional agents .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their potential in modulating immune responses through NF-κB inhibition .
Propiedades
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O5S/c1-23(2)29(25,26)15-9-3-12(4-10-15)17-21-22-18(28-17)20-16(24)11-27-14-7-5-13(19)6-8-14/h3-10H,11H2,1-2H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQJHYAVPOHQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













